

Check Availability & Pricing

# Statistical Analysis of Ubrogepant Clinical Trials: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Professionals in Drug Development

This document provides a detailed overview of the statistical methods applied to the clinical trial data for **Ubrogepant**, a calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate a comprehensive understanding of the statistical framework used to establish the efficacy and safety of **Ubrogepant** in pivotal Phase 3 clinical trials.

# **Experimental Design and Protocols**

The pivotal evidence for **Ubrogepant**'s efficacy and safety comes from two large, randomized, double-blind, placebo-controlled Phase 3 trials: ACHIEVE I (UBR-MD-01) and ACHIEVE II (UBR-MD-02).[1][2][3][4][5]

# **Study Design**

Both ACHIEVE I and ACHIEVE II were multicenter, parallel-group, single-migraine-attack studies. Participants were randomized to receive a single dose of **Ubrogepant** or placebo to treat a migraine attack of moderate to severe pain intensity. The randomization was stratified by triptan response and concurrent use of preventive migraine medication.

- ACHIEVE I evaluated Ubrogepant 50 mg and 100 mg against placebo.
- ACHIEVE II evaluated Ubrogepant 25 mg and 50 mg against placebo.



A long-term, 52-week extension trial was also conducted to assess the safety and tolerability of intermittent **Ubrogepant** use.

### **Patient Population**

Eligible participants were adults with a history of migraine with or without aura, experiencing 2 to 8 migraine attacks with moderate to severe headache pain per month.

#### **Interventions**

Participants were instructed to take the assigned study medication at home to treat a single qualifying migraine attack. An optional second dose of the assigned treatment or a rescue medication could be taken 2 to 48 hours after the initial dose for a non-responding or recurrent migraine.

#### **Endpoints**

The co-primary efficacy endpoints in both trials were:

- Pain freedom at 2 hours post-dose: Defined as a reduction of headache severity from moderate or severe to no pain.
- Absence of the most bothersome symptom (MBS) at 2 hours post-dose: The MBS (photophobia, phonophobia, or nausea) was identified by the participant at baseline.

Key secondary endpoints included pain relief at 2 hours, sustained pain freedom and relief from 2 to 24 hours, and absence of photophobia and phonophobia at 2 hours.

## **Statistical Analysis Methods**

The statistical analyses for the ACHIEVE trials were pre-specified in a detailed Statistical Analysis Plan (SAP).

#### **Analysis Populations**

The following analysis populations were defined:

Intent-to-Treat (ITT) Population: All randomized participants.



- Modified Intent-to-Treat (mITT) Population: All randomized participants who received at least one dose of the study drug, recorded a baseline migraine headache severity, and had at least one post-dose efficacy assessment at or before the 2-hour timepoint. The primary efficacy analyses were conducted on the mITT population.
- Safety Population: All participants who received at least one dose of the study drug.

#### **Primary Efficacy Analysis**

The co-primary efficacy endpoints were analyzed using a Cochran-Mantel-Haenszel (CMH) test, stratified by the randomization stratification factors (triptan response and use of preventive medication). All statistical tests were two-sided with a significance level of 0.05.

#### **Handling of Missing Data**

For the primary efficacy endpoints, missing data were imputed using a last observation carried forward (LOCF) approach for assessments up to 2 hours post-dose. If a participant took rescue medication or an optional second dose before the 2-hour assessment, they were considered a treatment failure for that endpoint. Sensitivity analyses were planned to assess the robustness of the results to different missing data handling methods.

#### **Analysis of Secondary and Safety Endpoints**

Secondary efficacy endpoints were analyzed using similar statistical methods as the primary endpoints. Safety data, including adverse events, were summarized descriptively for the safety population.

### **Data Presentation**

The efficacy of **Ubrogepant** in the ACHIEVE I and ACHIEVE II trials is summarized in the tables below.

## Table 1: Efficacy Results for ACHIEVE I (UBR-MD-01)



| Endpoint                      | Placebo (n=559) | Ubrogepant 50 mg<br>(n=556) | Ubrogepant 100 mg<br>(n=557) |
|-------------------------------|-----------------|-----------------------------|------------------------------|
| Pain Freedom at 2 hours       | 11.8%           | 19.2% (p=0.002)             | 21.2% (p<0.001)              |
| Absence of MBS at 2 hours     | 27.8%           | 38.6% (p=0.002)             | 37.7% (p=0.002)              |
| Pain Relief at 2 hours        | 49.1%           | 60.7% (p<0.001)             | 61.4% (p<0.001)              |
| Sustained Pain Relief (2-24h) | 20.8%           | 36.3%                       | 38.0%                        |

Data from the ACHIEVE I trial publication.

Table 2: Efficacy Results for ACHIEVE II (UBR-MD-02)

| Endpoint                      | Placebo (n=563) | Ubrogepant 25 mg<br>(n=561) | Ubrogepant 50 mg<br>(n=562) |
|-------------------------------|-----------------|-----------------------------|-----------------------------|
| Pain Freedom at 2<br>hours    | 14.3%           | 20.7% (p=0.03)              | 21.8% (p=0.01)              |
| Absence of MBS at 2 hours     | 27.4%           | 34.1% (p=0.07)              | 38.9% (p=0.01)              |
| Pain Relief at 2 hours        | -               | -                           | Statistically significant   |
| Sustained Pain Relief (2-24h) | -               | -                           | Statistically significant   |

Data from the ACHIEVE II trial publication.

# Table 3: Pooled Safety Data from ACHIEVE I & II (Ubrogepant 50 mg vs. Placebo)



| Adverse Event                  | Placebo (n=1122) | Ubrogepant 50 mg<br>(n=1118) |
|--------------------------------|------------------|------------------------------|
| Any Adverse Event (within 48h) | 11.5%            | 11.2%                        |
| Nausea                         | 1.8%             | 1.9%                         |
| Somnolence                     | 1%               | 3%                           |
| Dizziness                      | 1.6%             | 1.4%                         |

Pooled data from a post-hoc analysis of the ACHIEVE trials.

#### **Visualizations**

**Ubrogepant Mechanism of Action: CGRP Signaling Pathway** 





Click to download full resolution via product page



Caption: **Ubrogepant** blocks CGRP from binding to its receptor, inhibiting downstream signaling.

### **Statistical Analysis Workflow for Primary Endpoints**



Click to download full resolution via product page

Caption: Workflow for the primary statistical analysis in **Ubrogepant** Phase 3 trials.

# Patient Disposition in a Typical Ubrogepant Phase 3 Trial





Click to download full resolution via product page

Caption: A simplified representation of patient flow in a **Ubrogepant** clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Ubrogepant for the Acute Treatment of Migraine: Pooled Efficacy, Safety, and Tolerability
  From the ACHIEVE I and ACHIEVE II Phase 3 Randomized Trials PMC
  [pmc.ncbi.nlm.nih.gov]
- 2. Allergan reports positive results from ACHIEVE II trial Clinical Trials Arena [clinicaltrialsarena.com]
- 3. news.abbvie.com [news.abbvie.com]



- 4. Allergan Announces Positive Phase 3 ACHIEVE I Trial Results for Ubrogepant Published in The New England Journal of Medicine [prnewswire.com]
- 5. Effect of Ubrogepant vs Placebo on Pain and the Most Bothersome Associated Symptom in the Acute Treatment of Migraine: The ACHIEVE II Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Statistical Analysis of Ubrogepant Clinical Trials: A
   Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b612305#statistical-analysis-methods-for-ubrogepant-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com